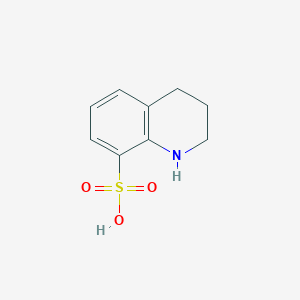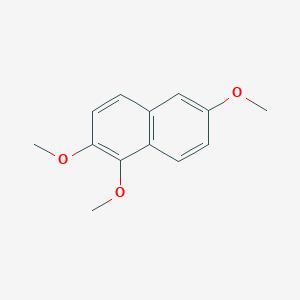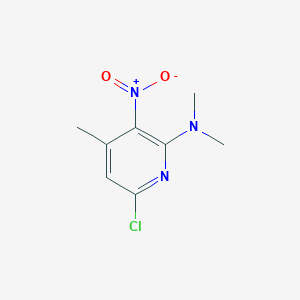![molecular formula C8H18Cl2N2 B11889461 1,6-Diazaspiro[4.5]decane dihydrochloride CAS No. 1334499-79-4](/img/structure/B11889461.png)
1,6-Diazaspiro[4.5]decane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diazaspiro[4.5]decane dihydrochloride is a heterocyclic compound with a unique spiro structure. It is commonly used in various fields of scientific research due to its distinctive chemical properties. The compound is characterized by its two nitrogen atoms and a spiro-connected decane ring, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diazaspiro[4.5]decane dihydrochloride can be synthesized through a one-step reaction involving unactivated yne-en-ynes and substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the highly regioselective coupling and formation of the spiro scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of palladium-catalyzed coupling reactions is common in industrial settings due to their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,6-Diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The nitrogen atoms in the spiro structure can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Palladium Acetate (Pd(OAc)2): Used as a catalyst in coupling reactions.
Triphenylphosphine (PPh3): Acts as a ligand in palladium-catalyzed reactions.
Aryl Halides: Serve as reactants in the formation of the spiro structure.
Major Products Formed
The major products formed from reactions involving this compound include various substituted spiro compounds, which can be further functionalized for use in different applications.
Scientific Research Applications
1,6-Diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-Diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1,6-Diazaspiro[4.5]decane dihydrochloride can be compared with other similar compounds, such as:
1,6-Dioxaspiro[4.5]decane: A spiro compound with oxygen atoms instead of nitrogen, used in natural product synthesis.
2,8-Diazaspiro[4.5]decan-1-one: A derivative with a different substitution pattern, investigated for its potential as a kinase inhibitor.
The uniqueness of this compound lies in its nitrogen-containing spiro structure, which imparts distinct chemical and biological properties, making it a versatile compound in various research fields.
Properties
CAS No. |
1334499-79-4 |
|---|---|
Molecular Formula |
C8H18Cl2N2 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
1,10-diazaspiro[4.5]decane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-6-9-8(4-1)5-3-7-10-8;;/h9-10H,1-7H2;2*1H |
InChI Key |
CZNLHJZAYHTZKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CCCN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





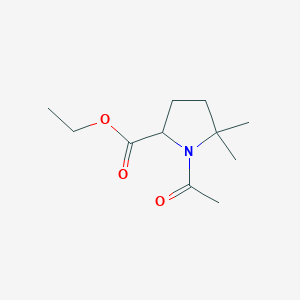
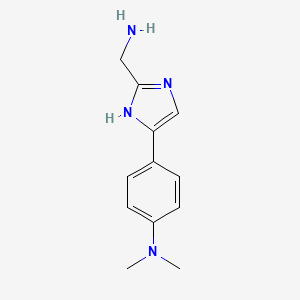
![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)
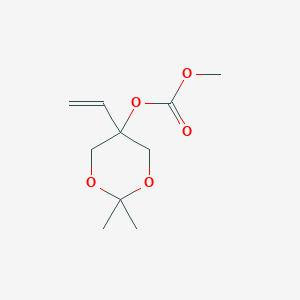
![4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile](/img/structure/B11889430.png)
![3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)
